molecular formula C13H13BrN2O2 B578542 4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-77-0

4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B578542
CAS No.: 1242260-77-0
M. Wt: 309.163
InChI Key: RCNSNHIJYGGOBR-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are significant due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 4-amino-7-bromo-8-methylquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • Quinoline-8-thiol

Uniqueness

4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the bromine atom at the 7-position makes it a valuable intermediate for further functionalization and synthesis of diverse derivatives.

Properties

CAS No.

1242260-77-0

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.163

IUPAC Name

ethyl 4-amino-7-bromo-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

RCNSNHIJYGGOBR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1N)Br)C

Synonyms

4-Amino-7-bromo-8-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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